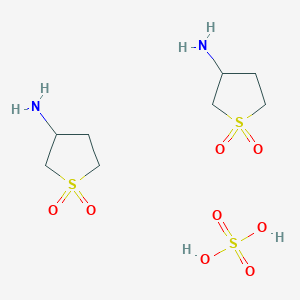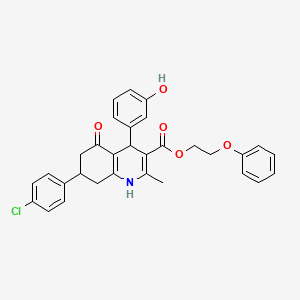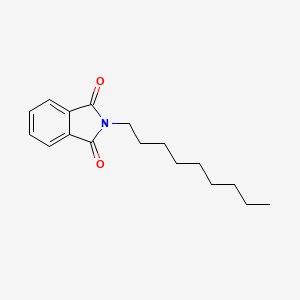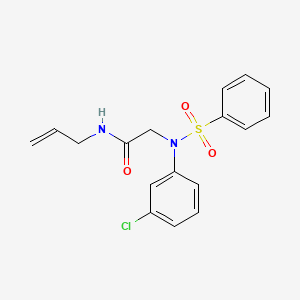
(1,1-dioxidotetrahydro-3-thienyl)amine sulfate (2:1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,1-dioxidotetrahydro-3-thienyl)amine sulfate (2:1) is a chemical compound that has been widely used in scientific research. It is also known as Taurine, which is a naturally occurring amino acid that is found in various tissues of mammals. Taurine has been shown to have a wide range of physiological and biochemical effects, making it a valuable tool for scientific research.
作用机制
The exact mechanism of action of taurine is not fully understood. However, it is believed to act as an antioxidant and to regulate ion channels in cell membranes. Taurine has also been shown to modulate the activity of neurotransmitters in the brain.
Biochemical and Physiological Effects:
Taurine has a wide range of biochemical and physiological effects. It has been shown to regulate blood pressure, reduce inflammation, and improve insulin sensitivity. Taurine has also been shown to have a protective effect on the heart, reducing the risk of cardiovascular disease.
实验室实验的优点和局限性
Taurine has several advantages for use in laboratory experiments. It is a naturally occurring compound, making it easy to obtain and relatively inexpensive. Taurine is also non-toxic and has a low risk of side effects. However, one limitation of taurine is that it has a relatively short half-life in the body, which can make it difficult to study its long-term effects.
未来方向
There are several areas of future research that could be explored with regards to taurine. One area of interest is its potential role in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential role in the treatment of metabolic disorders such as diabetes and obesity. Further research is also needed to fully understand the mechanism of action of taurine and to explore its potential therapeutic applications.
合成方法
Taurine can be synthesized in the laboratory using a variety of methods. One of the most commonly used methods involves the reaction of aziridine with sulfurous acid. This reaction yields a mixture of taurine and isethionic acid, which can be separated using chromatography.
科学研究应用
Taurine has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective, cardioprotective, and anti-inflammatory effects. Taurine has also been studied for its potential role in the treatment of diabetes, obesity, and other metabolic disorders.
属性
IUPAC Name |
1,1-dioxothiolan-3-amine;sulfuric acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H9NO2S.H2O4S/c2*5-4-1-2-8(6,7)3-4;1-5(2,3)4/h2*4H,1-3,5H2;(H2,1,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFUMRQRBSKYDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N.C1CS(=O)(=O)CC1N.OS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2O8S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methoxy-N-(2-methoxyethyl)-2-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5059549.png)
![2-({[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B5059553.png)

![N-[2-(allyloxy)benzyl]-N-benzyl-1-butanamine](/img/structure/B5059563.png)



![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,3-dichlorobenzamide](/img/structure/B5059579.png)
![4-[2,5-dioxo-3-(4-phenyl-1-piperazinyl)-1-pyrrolidinyl]benzoic acid](/img/structure/B5059587.png)


![4-[benzyl(methylsulfonyl)amino]-N-bicyclo[2.2.1]hept-2-ylbenzamide](/img/structure/B5059606.png)
![ethyl 2-{[2-(phenylthio)propanoyl]amino}benzoate](/img/structure/B5059616.png)
![N-(3-chloro-2-methylphenyl)-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide](/img/structure/B5059624.png)